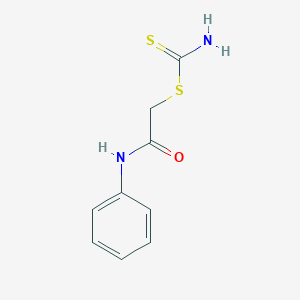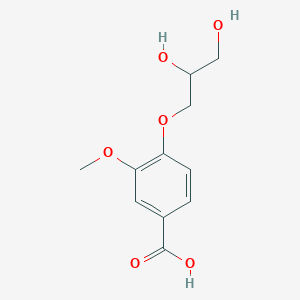![molecular formula C14H14Cl2O7 B14350873 [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate CAS No. 93044-77-0](/img/structure/B14350873.png)
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes acetyloxy, dichloro, and methoxy functional groups attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of 2,3-dichloro-5-methoxyphenol to introduce the acetyloxy groups. This step is followed by the reaction with methylene diacetate under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including the use of efficient catalysts and solvents, is essential to achieve high yields and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or deacetylated products.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of functionalized phenyl derivatives.
Applications De Recherche Scientifique
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate involves its interaction with specific molecular targets and pathways. The acetyloxy and dichloro groups play a crucial role in its reactivity and biological activity. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(Acetyloxy)-4-methoxyphenyl]methanediyl diacetate
- [4-(Acetyloxy)-3-methoxyphenyl]methanediyl diacetate
- [2,3-Dichloro-4-methoxyphenyl]methanediyl diacetate
Uniqueness
Compared to similar compounds, [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate is unique due to the specific arrangement of its functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93044-77-0 |
|---|---|
Formule moléculaire |
C14H14Cl2O7 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
[2,3-dichloro-4-(diacetyloxymethyl)-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H14Cl2O7/c1-6(17)21-13-10(20-4)5-9(11(15)12(13)16)14(22-7(2)18)23-8(3)19/h5,14H,1-4H3 |
Clé InChI |
IZIJIRITMOXVEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C(=C1Cl)Cl)C(OC(=O)C)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


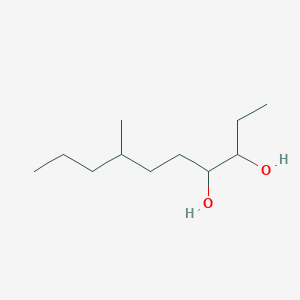
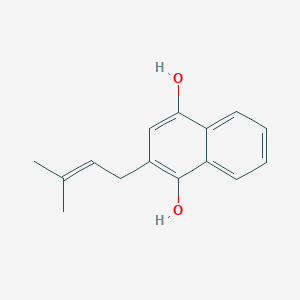
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
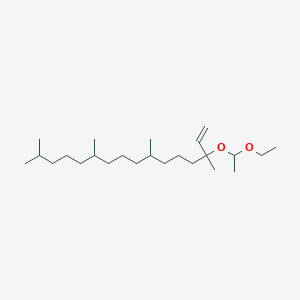
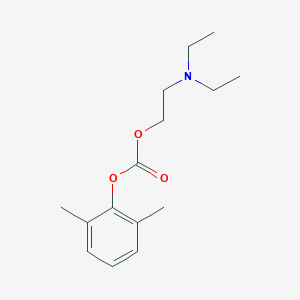
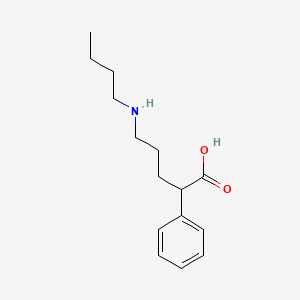
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
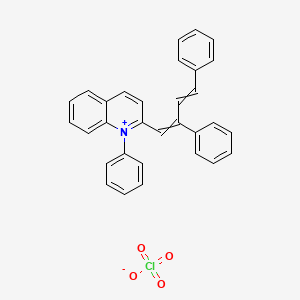
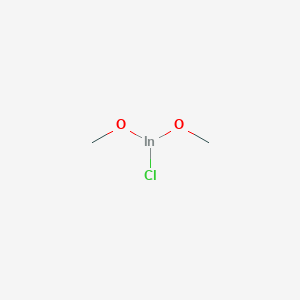
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
